(2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2S/c16-11-5-3-10(4-6-11)14-18-19-15(21-14)17-13(20)8-7-12-2-1-9-22-12/h1-9H,(H,17,19,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRZEFPSXOJMCD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide , with the molecular formula C15H10BrN3O2S, is a member of the oxadiazole class of compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound features a bromophenyl group and a thiophenyl moiety attached to an oxadiazole ring. The presence of these functional groups may contribute to its biological activity by facilitating interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity : The compound exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating its potential as an anticancer agent .
- Mechanism of Action : Flow cytometry assays revealed that similar compounds induce apoptosis in cancer cells through the activation of p53 and caspase pathways, suggesting that they may disrupt cellular machinery involved in DNA replication and cell cycle progression .
Antiviral Activity
The compound has also been investigated for its antiviral properties. A related series of oxadiazoles demonstrated activity against dengue virus polymerase, with some derivatives showing submicromolar potency against all four dengue virus serotypes . This suggests that structural modifications in oxadiazole compounds can lead to promising antiviral agents.
Research Findings and Case Studies
The biological activity of This compound is likely mediated through several mechanisms:
- Interaction with Enzymes : The oxadiazole ring can participate in hydrogen bonding and π–π interactions with target enzymes or receptors.
- Induction of Apoptosis : By activating apoptotic pathways through p53 modulation and caspase activation, this compound may effectively trigger cell death in malignant cells.
- Antiviral Mechanism : For antiviral activity, it is hypothesized that the compound may inhibit viral polymerases or other essential viral proteins, preventing viral replication.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
*Estimated based on structural similarity.
Key Observations:
- Substituent Effects : The target compound’s thiophen-2-yl group contrasts with methoxyphenyl (electron-donating) or trifluoromethylphenyl (electron-withdrawing) groups in analogues, altering electronic properties and steric bulk .
- Melting Points : Analogues with flexible sulfanyl linkages (e.g., compound 7c ) exhibit lower melting points (~134°C) compared to rigid oxadiazole-thiophene conjugates (melting point data unavailable for the target compound).
Spectroscopic and Analytical Data
Table 2: Spectroscopic Comparisons
Key Observations:
Anticonvulsant Activity :
- The analogue (2E)-3-(4-Bromophenyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)but-2-enamide demonstrates significant anticonvulsant activity in MES and pentylenetetrazole tests . The thiophene moiety in the target compound may enhance blood-brain barrier penetration due to increased lipophilicity.
Anticancer Potential:
- Oxadiazole derivatives (e.g., PARP inhibitors in ) show efficacy in breast cancer models. The bromophenyl group in the target compound could enhance DNA intercalation or enzyme inhibition.
Preparation Methods
Cyclization of N,N′-Diacylhydrazines
The most widely used method involves treating N,N′-diacylhydrazines with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in non-polar solvents such as toluene or dichloromethane. For example, 4-bromobenzoic acid is first converted to its hydrazide derivative via reaction with hydrazine hydrate. Subsequent acylation with a second equivalent of 4-bromobenzoyl chloride yields N,N′-bis(4-bromobenzoyl)hydrazine. Cyclization with POCl₃ at 80–100°C generates 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole.
Key Reaction Conditions
Alternative Green Chemistry Approaches
Mechanochemical synthesis via grinding has emerged as a solvent-free alternative. A mixture of 4-bromobenzohydrazide and 4-bromobenzoyl chloride is ground in a ball mill with potassium carbonate (K₂CO₃) as a base. This method achieves cyclization at room temperature in 60–75% yield, reducing environmental impact.
Functionalization of the Oxadiazole Amine
The 2-amino group on the 1,3,4-oxadiazole is critical for subsequent coupling reactions.
Palladium-Catalyzed Cross-Coupling
In a reported protocol, 2-amino-5-(4-bromophenyl)-1,3,4-oxadiazole undergoes Suzuki-Miyaura coupling with boronic esters to introduce aromatic substituents. However, for the target compound, the amine group is directly acylated without cross-coupling.
Synthesis of the α,β-Unsaturated Enamide Moiety
The (2E)-3-(thiophen-2-yl)prop-2-enoyl group is synthesized via Knoevenagel condensation followed by acyl chloride formation.
Knoevenagel Condensation
Thiophene-2-carbaldehyde reacts with malonic acid in the presence of piperidine as a catalyst to yield (2E)-3-(thiophen-2-yl)acrylic acid. This step is typically conducted in ethanol under reflux (78°C) for 6–8 hours, achieving 80–90% conversion.
Acyl Chloride Formation
The acrylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to form (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used immediately in the next step.
Final Coupling Reaction
The oxadiazole amine and enamide acyl chloride are coupled under Schotten-Baumann conditions.
Amide Bond Formation
A solution of 2-amino-5-(4-bromophenyl)-1,3,4-oxadiazole in tetrahydrofuran (THF) is added dropwise to (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction is stirred at 0°C for 1 hour, followed by room temperature for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 85 |
| Base | Triethylamine | 82 |
| Temperature | 0°C → Room Temp | 78 |
Comparative Analysis of Synthetic Routes
Traditional vs. Green Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| POCl₃ Cyclization | High yield | Toxic reagents | 85 |
| Mechanochemical | Solvent-free | Lower yield | 65 |
Critical Side Reactions
- Hydrolysis of the acyl chloride intermediate to carboxylic acid (mitigated by anhydrous conditions).
- Over-oxidation of the thiophene ring (avoided by controlling reaction temperature).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₆H₁₁BrN₃O₂S : 396.9704
- Observed : 396.9706 [M+H]⁺.
Industrial-Scale Considerations
Large-scale production requires continuous flow reactors for the cyclization and coupling steps to enhance reproducibility. Pd-catalyzed reactions are cost-prohibitive at scale, favoring mechanochemical methods despite lower yields.
Q & A
Basic: How can the synthesis of (2E)-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide be optimized for improved yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Formation of the 1,3,4-oxadiazole core : Reacting 4-bromobenzoyl hydrazide with carbon disulfide under basic conditions (e.g., KOH) to form the oxadiazole ring .
- Enamide coupling : Utilizing a Wittig or Horner-Wadsworth-Emmons reaction to introduce the thiophene-prop-2-enamide moiety, ensuring stereochemical control (E-configuration) via reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product.
Optimization Tips : - Use catalysts like EDCI/HOBt for amide bond formation to reduce side products .
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Basic: What spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 402.99 for C₁₅H₁₁BrN₃O₂S) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing, particularly for the E-configuration of the enamide group .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?
Methodological Answer:
- In Vitro Screening :
- Perform cytotoxicity assays (MTT/XTT) across cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
- Compare results with control compounds (e.g., 5-fluorouracil) to benchmark potency .
- Mechanistic Studies :
- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) or apoptotic markers (caspase-3/7) using fluorogenic substrates .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., tubulin or DNA topoisomerases) .
- Flow Cytometry : Assess cell cycle arrest (e.g., G1/S phase) and apoptosis (Annexin V/PI staining) .
Basic: What are the initial steps for assessing this compound’s in vitro biological activity?
Methodological Answer:
- Antimicrobial Screening :
- Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC (Minimum Inhibitory Concentration) values .
- Cytotoxicity Profiling :
- Screen against non-cancerous cell lines (e.g., HEK-293) to evaluate selectivity indices .
- Solubility and Stability :
- Determine solubility in DMSO/PBS and stability under physiological pH (7.4) using UV-Vis spectroscopy .
Advanced: How can contradictions in structure-activity relationship (SAR) data from different studies be resolved?
Methodological Answer:
- Comparative SAR Analysis :
- Tabulate substituent effects (Table 1) from analogous compounds (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) .
| Substituent | Biological Activity (IC₅₀, μM) | Key Interaction |
|---|---|---|
| 4-Bromophenyl (target) | 12.3 (MCF-7) | Halogen bonding with EGFR |
| 4-Chlorophenyl | 18.7 (MCF-7) | Reduced hydrophobic contact |
| Thiophene-2-yl | 10.5 (HeLa) | π-π stacking with DNA |
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and phenotypic (e.g., cell migration) assays .
- Statistical Modeling : Apply multivariate analysis (PCA or PLS) to identify dominant physicochemical drivers (e.g., logP, polar surface area) .
Advanced: What computational strategies are effective for modeling this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Simulate binding to tubulin (PDB: 1SA0) using GROMACS/AMBER to assess stability of hydrogen bonds (e.g., oxadiazole N-atoms with Arg278) .
- Free Energy Calculations :
- Use MM-PBSA/GBSA to quantify binding affinities for SAR refinement .
- Pharmacophore Modeling :
- Generate 3D pharmacophores (e.g., hydrogen bond acceptors at oxadiazole and enamide groups) to screen virtual libraries .
Basic: How can researchers validate the stereochemical integrity of the (2E)-prop-2-enamide group?
Methodological Answer:
- NOESY NMR : Detect spatial proximity between thiophene protons and the enamide carbonyl group to confirm the E-configuration .
- X-ray Diffraction : Resolve the dihedral angle between the thiophene and oxadiazole rings (typically ~170° for E-isomers) .
- UV-Vis Spectroscopy : Compare λmax with reference E/Z isomers (E-configuration shows bathochromic shifts due to conjugation) .
Advanced: What strategies mitigate off-target effects during in vivo studies?
Methodological Answer:
- Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein targets .
- Metabolomic Studies : Analyze liver microsomes to predict phase I/II metabolism (e.g., bromophenyl oxidation) and potential toxic metabolites .
- Dose Escalation : Conduct PK/PD studies in rodent models to establish therapeutic windows .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
